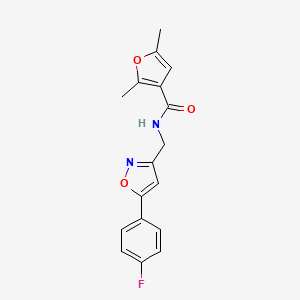

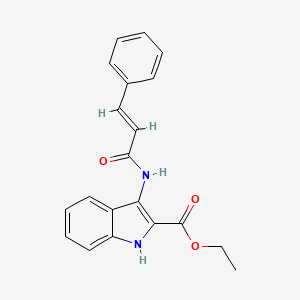

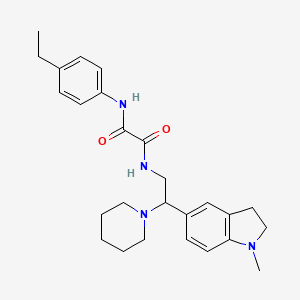

N-(2-Aminoethyl)-1-(1-benzothiophene-4-carbonyl)piperidine-3-carboxamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2-Aminoethyl)-1-(1-benzothiophene-4-carbonyl)piperidine-3-carboxamide;hydrochloride is a derivative of piperidine, which is a six-membered heterocyclic amine. This compound is of interest due to its potential pharmacological properties, as indicated by the related research on piperidine derivatives and thiophene derivatives. Piperidine derivatives have been shown to possess anti-acetylcholinesterase (anti-AChE) activity, which is significant in the context of developing treatments for conditions like dementia . Similarly, thiophene derivatives have been reported to exhibit a range of biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects .

Synthesis Analysis

The synthesis of related piperidine derivatives involves the introduction of various substituents to the piperidine ring. In one study, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was achieved, and the activity of these compounds was enhanced by substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups . Although the exact synthesis of N-(2-Aminoethyl)-1-(1-benzothiophene-4-carbonyl)piperidine-3-carboxamide;hydrochloride is not detailed, similar synthetic strategies could be applied to obtain this compound.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. The presence of a basic nitrogen atom in the piperidine ring is a key feature that influences activity. For instance, the N-benzoylpiperidine derivative with a basic nitrogen atom showed significantly increased anti-AChE activity . The molecular structure of thiophene derivatives also plays a role in their pharmacological profile, as demonstrated by the synthesized compounds from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide .

Chemical Reactions Analysis

The chemical reactivity of piperidine and thiophene derivatives is influenced by the functional groups attached to these rings. In the case of piperidine derivatives, the introduction of a benzylsulfonyl group and a benzoyl group with a methylamino substituent resulted in a compound with potent anti-AChE activity . For thiophene derivatives, the initial reactions with different organic reagents led to a series of compounds with diverse biological activities . These reactions are indicative of the versatile chemistry that can be employed to modify the pharmacological properties of the core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are determined by their molecular structures and the substituents present. For example, the potent piperidine derivative described in the first study exhibited high affinity for AChE over BuChE, which could be attributed to its specific structural features . The thiophene derivatives synthesized in the second study were characterized by IR, 1H NMR, MS spectral data, and elemental analysis, which confirmed their structures and helped in understanding their physical properties . These properties are essential for predicting the behavior of these compounds in biological systems and for their formulation into potential therapeutic agents.

Applications De Recherche Scientifique

Disposition and Metabolism in Humans

N-(2-Aminoethyl)-1-(1-benzothiophene-4-carbonyl)piperidine-3-carboxamide; hydrochloride's disposition and metabolism have been studied in humans to understand its pharmacokinetics and pharmacodynamics. Studies have focused on its metabolism pathways, highlighting its extensive metabolism before excretion, which occurs mainly via feces and urine. The compound and its metabolites have been analyzed through various techniques, including high-performance liquid chromatography and mass spectrometry, to identify principal circulating components and metabolites in plasma extracts (Renzulli et al., 2011).

Sigma Receptor Scintigraphy

Sigma receptors, overexpressed on breast cancer cells, have been targeted using derivatives of N-(2-Aminoethyl)-1-(1-benzothiophene-4-carbonyl)piperidine-3-carboxamide; hydrochloride for diagnostic purposes. Studies have investigated the potential of these derivatives to visualize primary breast tumors in vivo, suggesting a promising noninvasive tool for assessing tumor proliferation and aiding in the diagnosis of breast cancer (Caveliers et al., 2002).

Insect Repellent Efficacy

Research has also explored the efficacy of related piperidine compounds as insect repellents against mosquitoes and black flies. These studies have provided insights into the potential use of N-(2-Aminoethyl)-1-(1-benzothiophene-4-carbonyl)piperidine-3-carboxamide; hydrochloride and its analogs in developing effective repellents, contributing to public health efforts in controlling vector-borne diseases (Debboun et al., 2000).

Metabolite Analysis for Exposure Assessment

Studies have also focused on analyzing metabolites of similar compounds in human urine to assess exposure levels. This research is crucial for understanding the environmental and occupational exposure to such chemicals, offering a basis for developing safety guidelines and exposure limits (Koch et al., 2007).

Propriétés

IUPAC Name |

N-(2-aminoethyl)-1-(1-benzothiophene-4-carbonyl)piperidine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S.ClH/c18-7-8-19-16(21)12-3-2-9-20(11-12)17(22)14-4-1-5-15-13(14)6-10-23-15;/h1,4-6,10,12H,2-3,7-9,11,18H2,(H,19,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFXDZQEYFTUMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C3C=CSC3=CC=C2)C(=O)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-1-(1-benzothiophene-4-carbonyl)piperidine-3-carboxamide;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2517400.png)

![(1-(Aminomethyl)spiro[2.3]hexan-1-yl)methanol hydrochloride](/img/structure/B2517401.png)

![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2517402.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2517404.png)

![3-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B2517414.png)

![5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2517420.png)